[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Overview
Description
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N4S and its molecular weight is 255.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Properties
- A range of imidazo[2,1-b]-1,3,4-thiadiazole derivatives, which include structurally similar compounds to 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethylamine dihydrochloride, have been synthesized and characterized. These derivatives exhibit properties that are valuable in various scientific research areas (Abignente et al., 1985).
Cytotoxicity Studies
- Novel 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives, closely related to the compound , have been prepared and evaluated for cytotoxicity against various cell lines. These studies provide insight into the potential biomedical applications of these compounds (Choodamani et al., 2021).
Antimycobacterial Activity
- Research has been conducted on the antimycobacterial activity of imidazo[2,1-b][1,3,4]thiadiazole hybrids, suggesting their potential use in treating bacterial infections, specifically tuberculosis. These findings are relevant to understanding the broader applications of imidazo[2,1-b][1,3,4]thiadiazole compounds (Ramprasad et al., 2016).
Antitubercular Activity
- A series of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. This highlights the potential therapeutic applications of such compounds in the treatment of tuberculosis (Ramprasad et al., 2015).
Antimicrobial Activities
- Some derivatives of 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethylamine have been investigated for their antimicrobial properties. These studies are crucial in exploring the use of these compounds in combating various microbial infections (Demirayak et al., 1999).
Anticancer Potential
- Research on similar 2-benzyl-6-(substituted phenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives has been conducted, assessing their anticancer activity against various cancer cell lines. This sheds light on the potential anticancer applications of imidazo[2,1-b][1,3,4]thiadiazole compounds (Singh & Kaur, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s possible that the compound interacts with its targets through hydrophobic interactions , but more research is needed to confirm this and to understand the resulting changes.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Preliminary studies suggest that the compound may have some activity, with IC50 values ranging from 13.65 to 38.28 µM , but the specific effects at the molecular and cellular level need to be further investigated.
Properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZCKLSNHXCTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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